4-(4-Bromo-2,6-difluorobenzyl)morpholine

Description

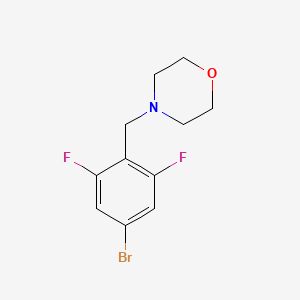

Structure

2D Structure

Properties

IUPAC Name |

4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXXUBUNRAGOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2,6-Difluorobenzaldehyde

- Starting Materials: 3,5-difluorobromobenzene, lithium diisopropylamide (LDA), tetrahydrofuran (THF), N-formylpiperidine.

- Procedure:

- 3,5-difluorobromobenzene is treated with LDA in THF at -70°C for 30 minutes to generate the lithiated intermediate.

- N-formylpiperidine is added dropwise at -70°C, and the mixture is warmed to 0°C to form 4-bromo-2,6-difluorobenzaldehyde.

- The product is extracted, washed, dried, and purified by silica gel filtration.

- Yield: Approximately 78%

- Physical State: White crystalline solid

- Reference: Merck Patent GmbH US2004/6235, 2004

Preparation of 4-Bromo-2,6-Difluorobenzonitrile (Alternative Intermediate)

- Starting Materials: 3,5-difluorobromobenzene, n-butyllithium, DMF, formic acid, hydroxylamine hydrochloride.

- Procedure:

- Lithiation of 3,5-difluorobromobenzene with n-butyllithium in THF at controlled stoichiometry (n-butyllithium:3,5-difluorobromobenzene = 1.2:1).

- Formylation with DMF (DMF:3,5-difluorobromobenzene = 1.6:1) to produce 4-bromo-2,6-difluorobenzaldehyde.

- Conversion of aldehyde to nitrile using formic acid and hydroxylamine hydrochloride in reflux for 10 hours.

- Isolation by distillation, aqueous workup, and filtration.

- Yield: ≥80% with purity ≥99.5% (GC content)

- Advantages: Avoids use of highly toxic potassium cyanide and corrosive reagents, reducing environmental impact and cost.

- Reference: CN101353317B patent

Conversion to this compound

Once the benzyl intermediate (usually the benzyl halide or benzyl alcohol derivative) is prepared, it is reacted with morpholine to form the target compound via nucleophilic substitution.

General Nucleophilic Substitution with Morpholine

- Typical Reaction:

- The benzyl halide (e.g., 4-bromo-2,6-difluorobenzyl bromide) is reacted with morpholine under reflux or mild heating conditions.

- Base such as potassium carbonate or triethylamine may be used to scavenge the acidic byproducts.

- Solvents like acetonitrile, ethanol, or DMF are commonly employed.

- Reaction Conditions:

- Temperature: 50–100°C

- Time: 3–12 hours depending on scale and reactivity

- Outcome: Formation of this compound with high selectivity.

Note: Specific detailed experimental procedures for this step are less commonly disclosed in public literature but follow standard nucleophilic substitution protocols.

Data Table Summarizing Key Preparation Steps and Conditions

Research Findings and Analysis

- The preparation of the key benzyl intermediates employs modern organolithium chemistry, allowing regioselective functionalization of fluorinated bromobenzenes with high yields and purity.

- The use of n-butyllithium and DMF for formylation is well-established and provides a scalable route to aldehydes, which can be further converted to nitriles or benzyl halides.

- The environmentally considerate approach in CN101353317B avoids highly toxic reagents such as potassium cyanide and bromine, reducing hazardous waste and improving safety.

- The nucleophilic substitution with morpholine is a classical and reliable method to introduce the morpholine moiety, generally yielding the desired product efficiently.

- Purification typically involves aqueous workup and crystallization or chromatographic methods to ensure high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-2,6-difluorobenzyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted morpholines or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(4-bromo-2,6-difluorobenzyl)morpholine lies in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound has shown potential as a lead structure for designing new drugs targeting various diseases.

- Anticancer Activity : Research indicates that derivatives of morpholine exhibit promising anticancer properties. The bromo and difluoro substitutions may enhance the compound's potency against specific cancer cell lines.

- Antimicrobial Properties : Studies have demonstrated that morpholine derivatives possess antimicrobial activities. The introduction of halogen atoms can improve the efficacy against bacterial strains.

Neuropharmacology

The morpholine scaffold is known for its neuroactive properties. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems.

- CNS Activity : Research has shown that morpholine derivatives can modulate neurotransmitter receptors, which may lead to therapeutic effects in conditions such as anxiety and depression.

Chemical Biology

In chemical biology, this compound can serve as a tool for probing biological systems due to its ability to interact with specific biomolecules.

- Targeting Protein Kinases : There is ongoing research into using morpholine derivatives as inhibitors of protein kinases involved in signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various morpholine derivatives, including those with bromo and difluoro substitutions. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of morpholine derivatives against multi-drug resistant bacteria. The study found that compounds similar to this compound demonstrated enhanced activity compared to standard antibiotics, indicating their potential for development into new antimicrobial therapies .

Mechanism of Action

The mechanism by which 4-(4-Bromo-2,6-difluorobenzyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-fluoro benzyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Benzylmorpholine Derivatives

Substituent Position Impact :

- Electron-Withdrawing Groups (Br, F, NO₂): Enhance electrophilicity, improving binding to enzyme active sites. For example, 4-(2-chloro-6-fluorobenzyl)morpholine shows higher CYP2A13 inhibition than non-halogenated analogs due to enhanced electron withdrawal .

- Steric Effects : Bulky substituents (e.g., CF₃) may reduce binding affinity compared to smaller halogens.

Table 2: Inhibitory Potency of Selected Benzylmorpholine Analogs

Key Findings :

- Halogen Positioning : Chlorine at the 2-position (vs. bromine at 4-position) enhances inhibitory activity, likely due to optimal steric and electronic interactions .

- Fluorine’s Role: Fluorine at the 6-position (as in the target compound) may improve metabolic stability compared to non-fluorinated analogs.

Biological Activity

4-(4-Bromo-2,6-difluorobenzyl)morpholine is a chemical compound with the molecular formula C₁₁H₁₂BrF₂NO and a molecular weight of approximately 292.13 g/mol. This compound features a morpholine ring substituted with a 4-bromo-2,6-difluorobenzyl group. The unique combination of halogenated aromatic and morpholine structures contributes to its potential biological activity and reactivity.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of bromine and fluorine substituents enhances its reactivity, particularly in nucleophilic substitution reactions. The morpholine ring can undergo typical amine reactions, such as acylation or alkylation, which may influence its interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound can interact with various enzymes and receptors, indicating potential pharmacological applications. The halogen substituents may affect binding affinity and selectivity towards specific biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits activity against certain biological targets. For instance, compounds with similar structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Target | Activity |

|---|---|---|

| This compound | CDK12 | Potential inhibitor |

| Related analogs | GSK3 | Inhibitory activity |

These findings suggest that further exploration of this compound could reveal its utility in cancer therapies targeting CDKs.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial data indicate that similar compounds exhibit moderate bioavailability and clearance rates in animal models.

| Parameter | Value |

|---|---|

| Bioavailability | ~74% |

| Half-life | ~1 h |

These parameters are critical for determining the feasibility of clinical applications.

Case Studies

Research into the biological activity of related compounds has provided insights into potential therapeutic applications. For example:

- Cyclin-Dependent Kinase Inhibition : A study on related diaminothiazole compounds revealed their ability to inhibit CDKs effectively, which could be extrapolated to investigate the activity of this compound against these targets.

- Antiparasitic Activity : Compounds structurally similar to this compound have shown promising results against Trypanosoma brucei, suggesting potential applications in treating parasitic infections.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Bromo-2,6-difluorobenzyl)morpholine?

The synthesis typically involves a nucleophilic substitution reaction between 4-bromo-2,6-difluorobenzyl chloride and morpholine under basic conditions. Potassium carbonate or sodium hydroxide in solvents like dichloromethane or toluene is used to deprotonate morpholine, enhancing its nucleophilicity. Reaction optimization includes temperature control (20–50°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (274.13 g/mol) and isotopic patterns for bromine.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>96% as per Thermo Scientific specifications) .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility at higher concentrations.

- Continuous Flow Reactors : Enhance mixing and heat transfer for large-scale production while minimizing byproducts.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd for coupling reactions) can streamline multi-step syntheses. Evidence suggests yields >80% are achievable under optimized conditions .

Advanced: How do substituent positions (bromo/fluoro) influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, while fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic aromatic substitution. Comparative studies show that 2,6-difluoro substitution increases electrophilicity at the para-bromo site compared to mono-fluoro analogs. DFT calculations can predict regioselectivity in such reactions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity interference. Methodological solutions include:

- Dose-Response Curves : Establish EC values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Metabolic Stability Testing : Use liver microsomes to assess whether metabolites contribute to observed activity.

- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photolysis. Stability studies indicate <5% decomposition after 12 months under these conditions. For long-term storage, lyophilization is advised .

Advanced: How to design analogs to improve target binding affinity?

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl or cyano groups to modulate lipophilicity.

- Scaffold Hopping : Replace morpholine with piperazine or thiomorpholine to alter hydrogen-bonding capacity.

- Molecular Dynamics Simulations : Predict conformational flexibility and binding pocket interactions. Docking studies with COX-2 (PDB: 3LN1) highlight hydrophobic interactions as critical for affinity .

Advanced: What computational methods validate in vitro/in vivo discrepancies in pharmacokinetics?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, permeability, and metabolic clearance data to predict bioavailability.

- Metabolite Identification : Use LC-MS/MS to track in vivo degradation pathways (e.g., morpholine ring oxidation).

- Allometric Scaling : Correlate rodent and human pharmacokinetics to guide dosing regimens .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as halogenated waste .

Advanced: How can computational modeling predict toxicity profiles?

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to Ames test outcomes.

- DEREK Nexus : Identify structural alerts for mutagenicity (e.g., aryl bromides).

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes using recombinant isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.